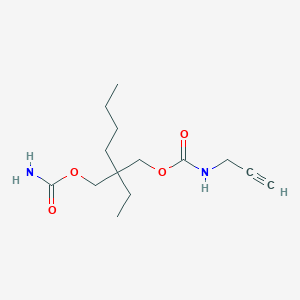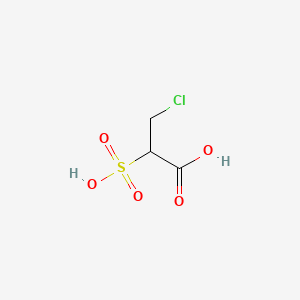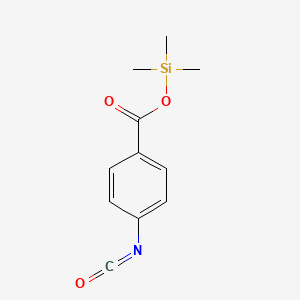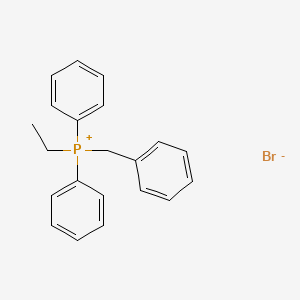
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide is a quaternary phosphonium salt. It is a compound that contains a phosphonium cation with ethyl, diphenyl, and phenylmethyl groups, paired with a bromide anion. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a method for synthesizing alkenes from aldehydes or ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide. The general reaction involves the nucleophilic attack of the phosphorus atom on the carbon atom of the alkyl halide, resulting in the formation of the phosphonium salt. For example, the reaction of triphenylphosphine with ethyl bromide can yield the desired phosphonium salt .
Industrial Production Methods
Industrial production of phosphonium salts typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents and temperature control are crucial in these processes to manage the reactivity and stability of the intermediates and final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide primarily undergoes nucleophilic substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. The ylide formation involves the deprotonation of the phosphonium salt by a strong base, such as butyl lithium .
Common Reagents and Conditions
Reagents: Strong bases like butyl lithium, sodium hydride, or potassium tert-butoxide.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the ylide from reacting with moisture or oxygen.
Major Products
The major product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
Wissenschaftliche Forschungsanwendungen
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide has several applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction.
Biology: Phosphonium salts have been studied for their potential antimicrobial properties.
Industry: Used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The primary mechanism of action for phosphonium, ethyldiphenyl(phenylmethyl)-, bromide in the Wittig reaction involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be compared with other quaternary phosphonium salts such as:
Tetraphenylphosphonium bromide: Similar in structure but with four phenyl groups attached to the phosphorus atom.
Tetramethylphosphonium bromide: Contains four methyl groups instead of phenyl groups.
Triphenylphosphonium methylide: An ylide used in the Wittig reaction, similar in reactivity but with different substituents.
The uniqueness of this compound lies in its specific substituents, which can influence the reactivity and selectivity of the ylide formed in the Wittig reaction.
Eigenschaften
CAS-Nummer |
32264-10-1 |
|---|---|
Molekularformel |
C21H22BrP |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
benzyl-ethyl-diphenylphosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-2-22(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BULAAWPTZIUWMG-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


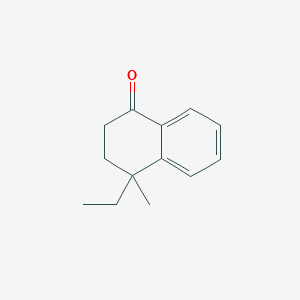
![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
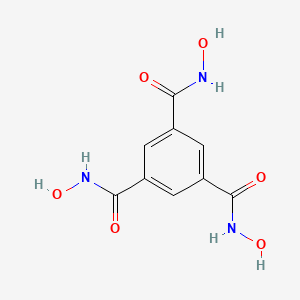
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)
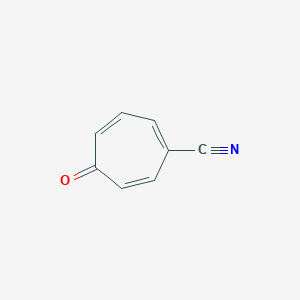



![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)
